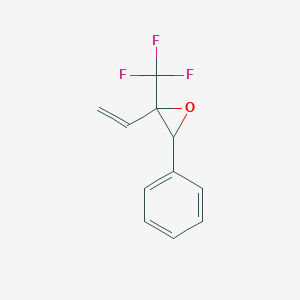

2-乙烯基-3-苯基-2-(三氟甲基)环氧乙烷

描述

The compound "2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane" is a chemically interesting molecule due to its oxirane ring and the presence of phenyl and trifluoromethyl groups. This structure suggests potential reactivity and applications in polymer chemistry, medicinal chemistry, and materials science. The trifluoromethyl group, in particular, is known to impart unique physical and chemical properties to molecules, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of oxirane derivatives can be complex, as demonstrated by the synthesis of related compounds. For instance, the preparation of oxirane 3, a crucial intermediate for azole antifungal drugs, was achieved in two steps from 1H-1,2,4-triazole and 2,4-difluoro-α-chloroacetophenone, followed by treatment with trimethylsulfoxonium iodide . Similarly, the synthesis of phenylalkyloxirane carboxylic acid derivatives involved the introduction of substituents like Cl or CF3 on the phenyl ring, which significantly affected the biological activity of the compounds . These methods could potentially be adapted for the synthesis of "2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane," although specific details of its synthesis are not provided in the papers.

Molecular Structure Analysis

The molecular structure of oxirane derivatives is crucial for their reactivity and properties. For example, the crystal structure of a related oxirane compound showed a stepped conformation with nearly parallel triazole and phenyl rings, and the packing was dominated by weaker interactions such as C–H···N, C–H···F, and F···F contacts . These structural features are important for understanding the behavior of "2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane" in various chemical contexts.

Chemical Reactions Analysis

Oxirane rings are known to undergo various chemical reactions, including ring-opening polymerization and rearrangements. For instance, a 2,3-disubstituted oxirane was polymerized to afford a polymer with a stiff, stretched conformation, potentially forming a hetero π-stacked structure . Additionally, rearrangements of aryl- and ethenyl-substituted oxiranes have been used to synthesize optically active alcohols, which are valuable in medicinal chemistry . These reactions highlight the potential reactivity of "2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane" in forming polymers or other valuable compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can be influenced by their substituents. For example, the presence of trifluoromethyl groups can affect the molecule's electronic properties, as seen in the structural studies of trifluoromethyl-substituted oxadiazoles . Additionally, the interaction of oxirane derivatives with other reagents can be influenced by the electronic effects of substituents, as seen in the case of (trifluoromethoxy)phenyllithiums, where the nucleophilicity was affected by fluorine-lithium interactions . These insights are relevant for predicting the behavior of "2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane" in various environments and reactions.

科学研究应用

对映体纯化合物的合成:

- 三氟丙酮酸乙酯的还原导致外消旋三氟乳酸,该酸被分离以产生对映体纯的三氟乳酸。然后将它们转化为 (R)-和 (S)-(三氟甲基)环氧乙烷,可用于合成其他对映体纯的化合物(Bussche-Hünnefeld, Cescato, & Seebach, 1992)。

降血糖剂的合成:

- 已合成一系列2-(苯基烷基)环氧乙烷-2-羧酸并研究了它们的降血糖活性,证明在大鼠中具有显著的降血糖活性(Eistetter & Wolf, 1982)。

开环聚合:

- 在聚合背景下研究了2-乙氧羰基-3-苯基环氧乙烷,揭示了它不能聚合,只产生包括环状化合物在内的低聚物。这表明其在受控聚合工艺中的潜在应用(Merlani等人,2015)。

有机化学中的机理研究:

- 已经对涉及环氧化合物的反应机理进行了研究,如2-乙烯基-3-苯基-2-(三氟甲基)环氧乙烷,以了解它们在各种化学反应中的行为,例如环氧乙烷、乙醛和硝酸的形成(Pérez-Casany等人,1998)。

电催化氧化研究:

- 研究了环氧乙烷在氯离子存在下的电催化氧化性能,为其在电化学中的潜在应用提供了见解(Jirkovsky等人,2011)。

胆固醇酯转移蛋白抑制剂的合成:

- 该化合物已被用于光学纯(S)-(−)-2-(三氟甲基)环氧乙烷的区域选择性和非对映选择性开环,导致合成了一种有效的胆固醇酯转移蛋白(CETP)抑制剂(Li等人,2010)。

属性

IUPAC Name |

2-ethenyl-3-phenyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c1-2-10(11(12,13)14)9(15-10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCVYVBILPZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(C(O1)C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436020 | |

| Record name | 2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191591-48-7 | |

| Record name | 2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)

![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)